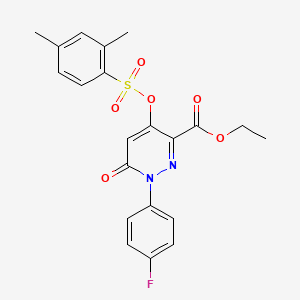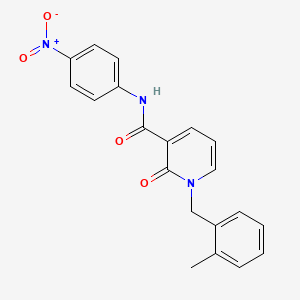![molecular formula C16H18N2O4S B2739692 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396786-68-7](/img/structure/B2739692.png)
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that features both a benzo[d][1,3]dioxol moiety and a thiophenylmethyl group, creating a unique structure that can interact with various biological systems and synthetic pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea can involve multiple steps starting from readily available precursors:
Formation of the Benzo[d][1,3]dioxol Moiety: This can be synthesized through the condensation of catechol with an aldehyde or equivalent in the presence of an acid catalyst.
Hydroxypropyl Introduction: A hydroxyl-containing propyl group can be introduced via an alkylation reaction.
Thiophen-2-ylmethyl Introduction: Thiophen-2-ylmethyl chloride can be reacted with an amine to yield the thiophen-2-ylmethyl group.
Urea Formation:
Industrial Production Methods: Scaling up the synthesis involves optimizing reaction conditions to maximize yield and purity. This could include using continuous flow reactors for safer and more efficient production, and ensuring stringent quality control throughout the process.
化学反应分析
Types of Reactions: 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea can undergo several types of reactions:
Oxidation: Potential transformation of the hydroxy group into a carbonyl group.
Reduction: Conversion of various moieties to their corresponding amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like KMnO₄ or PCC.
Reduction: Catalytic hydrogenation using Pd/C or LiAlH₄.
Substitution: Nucleophiles like NaOH, or electrophiles such as alkyl halides.
Major Products: The products depend on the specific reactions, ranging from simple alcohols and amines to more complex substituted benzo[d][1,3]dioxol derivatives.
科学研究应用
Chemistry: This compound's unique structure makes it an excellent candidate for studies in synthetic organic chemistry, including mechanism elucidation and reaction pathway exploration.
Biology: 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea might be investigated for its biological activities, such as enzyme inhibition or receptor binding.
Medicine: There is potential for this compound to be explored as a therapeutic agent, possibly as a precursor or lead compound in drug development targeting specific molecular pathways.
Industry: In the industrial realm, the compound could serve as an intermediate in the synthesis of dyes, polymers, or other advanced materials.
作用机制
The exact mechanism by which this compound exerts its effects can vary:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways: The compound could influence biochemical pathways, leading to changes in cellular function or metabolism.
相似化合物的比较
Benzo[d][1,3]dioxol-containing compounds: Commonly found in various natural products and synthetic drugs.
Thiophenylmethyl-containing compounds: Known for their presence in numerous pharmaceutical agents.
By combining these two moieties in a single molecule, this compound stands out in its potential versatility and application across different scientific disciplines.
属性
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(20,11-4-5-13-14(7-11)22-10-21-13)9-18-15(19)17-8-12-3-2-6-23-12/h2-7,20H,8-10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRZJHXDPHUMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CS1)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2739609.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2739611.png)
![Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate](/img/structure/B2739613.png)
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2739617.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B2739618.png)

![1-(Azepan-1-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2739620.png)
![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2739621.png)
![2-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2739622.png)
![Tert-butyl 4-[[methyl-[3-(prop-2-enoylamino)propanoyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B2739624.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2739627.png)
![7-ethyl-8-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2739628.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide](/img/structure/B2739632.png)
